N-Acetyl-D-mannosamine-18O
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Overview
Description
N-Acetyl-D-mannosamine-18O is a derivative of N-Acetyl-D-mannosamine, a hexosamine monosaccharide. It is a stable, naturally occurring compound and serves as a precursor in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids . The compound is particularly significant in the field of biochemistry and molecular biology due to its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldolase Treatment of Sialic Acid: This method involves the enzymatic treatment of sialic acid with aldolase to produce N-Acetyl-D-mannosamine and pyruvic acid.
Base Catalyzed Epimerization of N-Acetylglucosamine: This chemical method uses a base to catalyze the epimerization of N-Acetylglucosamine to form N-Acetyl-D-mannosamine.
Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This advanced synthetic route involves the use of rhodium (II) as a catalyst to oxidatively cyclize glucal 3-carbamates, resulting in the formation of N-Acetyl-D-mannosamine.
Industrial Production Methods
N-Acetyl-D-mannosamine is industrially produced in large quantities by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-Acetylglucosamine to N-Acetyl-D-mannosamine .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: N-Acetyl-D-mannosamine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of N-Acetyl-D-mannosamine, such as N-Acetylneuraminic acid and other sialic acids .
Scientific Research Applications
N-Acetyl-D-mannosamine-18O has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of sialic acids and other complex carbohydrates.
Industry: It is used in the production of glycoproteins and glycolipids for various industrial applications.
Mechanism of Action
N-Acetyl-D-mannosamine-18O exerts its effects by serving as a precursor in the biosynthesis of sialic acids. The compound is converted into N-Acetylneuraminic acid through a series of enzymatic reactions involving UDP-N-acetylglucosamine 2-epimerase and N-Acetylneuraminic acid synthase . These sialic acids are then incorporated into glycoproteins and glycolipids, playing a crucial role in cellular recognition, communication, and immune response .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: A precursor in the biosynthesis of N-Acetyl-D-mannosamine.
N-Acetylneuraminic Acid: A sialic acid derivative formed from N-Acetyl-D-mannosamine.
N-Acetylgalactosamine: Another hexosamine monosaccharide with similar properties.
Uniqueness
N-Acetyl-D-mannosamine-18O is unique due to its specific role as a precursor in the biosynthesis of sialic acids. Its stable nature and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H15NO6 |
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Molecular Weight |
223.21 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i12+2 |
InChI Key |
MBLBDJOUHNCFQT-JTQQRYAJSA-N |
Isomeric SMILES |
CC(=[18O])N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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